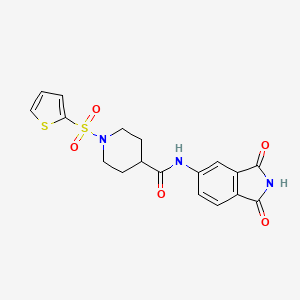

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a phthalimide (isoindole-1,3-dione) core linked via a carboxamide group to a piperidine ring. The piperidine nitrogen is further substituted with a thiophene-2-sulfonyl moiety. Below, we compare this compound with structurally related analogs to highlight key differences in substituents, synthesis, and physicochemical properties.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S2/c22-16(19-12-3-4-13-14(10-12)18(24)20-17(13)23)11-5-7-21(8-6-11)28(25,26)15-2-1-9-27-15/h1-4,9-11H,5-8H2,(H,19,22)(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZGLAAWGCACFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline and piperidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thiophene-2-sulfonyl chloride, piperidine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide may be studied for its potential biological activity. This could include investigations into its interactions with enzymes, receptors, or other biomolecules.

Medicine

The compound may have potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its unique structure could provide a basis for the design of molecules with specific therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials with unique properties. This might include polymers, coatings, or other advanced materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with other cellular components to exert its effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analog Overview

The target compound shares structural motifs with several classes of derivatives, including:

- N-substituted isoindol-5-yl acetamides ().

- Piperidine/pyrrolidine carboxamides ().

- Sulfonamide-functionalized heterocycles ().

Key differentiating features include:

- Substituents on the isoindole nitrogen : Benzyl, fluorophenylmethyl, or hydrogen.

- Piperidine modifications : Thiophene-2-sulfonyl vs. other sulfonamides or alkyl/aryl groups.

- Side-chain variations : Hydroxyalkoxy phenylacetamide vs. simpler carboxamide linkages.

Data Table: Comparative Analysis

*Calculated molecular formula for target compound.

Key Findings

Substituent Effects on Physicochemical Properties :

- Hydrophobicity : Benzyl (8c) and naphthyl () groups enhance lipophilicity compared to the target compound’s thiophene sulfonyl group, which introduces polar sulfonyl and aromatic sulfur interactions.

- Synthetic Yields : Yields for analogs vary widely (15–59%), likely due to steric hindrance or reactivity of substituents. The thiophene sulfonyl group in the target compound may pose synthetic challenges, though direct data are unavailable.

Spectral Data Trends :

- Isoindole aromatic protons resonate at δ 7.82–7.88 ppm across analogs .

- Fluorophenylmethyl substituents (8d, 13k) show downfield shifts (δ 7.30–7.15 ppm) due to electron-withdrawing effects .

highlights piperidine carboxamides as SARS-CoV-2 inhibitors, implying structural motifs relevant to antiviral drug development .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has attracted attention due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound consists of:

- Isoindole moiety : Contributes to its reactivity and biological interactions.

- Piperidine ring : Enhances its pharmacological properties.

- Thiophene sulfonyl group : Improves solubility and stability in biological systems.

These structural components suggest that the compound may interact with various biological targets, potentially leading to diverse therapeutic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:

- Triethylamine : Used as a base to facilitate amide bond formation.

- Purification techniques : Such as recrystallization or chromatography to obtain high-purity products.

Anticancer Potential

Research indicates that compounds with similar structural motifs have shown anticancer activities. For instance, derivatives of isoindole have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Although direct studies on this specific compound are lacking, the presence of the dioxo group suggests potential anticancer properties.

Anti-inflammatory Effects

Compounds containing piperidine and sulfonyl groups have been documented for their anti-inflammatory activities. The interaction with inflammatory mediators could position this compound as a candidate for further investigation in treating inflammatory diseases.

Other Biological Activities

The potential for this compound extends beyond anticancer and anti-inflammatory effects. Similar compounds have demonstrated:

- Antibacterial activity : Targeting bacterial infections.

- Antifungal properties : Effective against various fungal strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful. The following table summarizes key characteristics:

| Compound Name | Structural Features | Noted Biological Activity |

|---|---|---|

| N-(1,3-dioxoisoindol-5-yl)acetamide | Isoindole core | Anticancer |

| N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide | Dioxo group, sulfonyl | Anti-inflammatory |

| N-(1,3-dioxoisoindol-5-yl)-2-thiophenesulfonamide | Thiophene group | Antibacterial |

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are sparse, related research highlights its potential:

- Anticancer Activity : A study on isoindole derivatives revealed significant cytotoxicity against various cancer cell lines (Maddila et al., 2016).

- Anti-inflammatory Properties : Research showed that similar piperidine derivatives effectively reduced inflammation in animal models (Yang et al., 2012).

- Antimicrobial Efficacy : Compounds with thiophene sulfonyl groups demonstrated notable antibacterial activity against strains such as Staphylococcus aureus (Alwan et al., 2015).

Q & A

Q. Analytical Workflow :

- Chromatography : Reverse-phase HPLC or flash chromatography (using gradients of acetonitrile/water) to isolate the compound and confirm purity (>95%) .

- Spectroscopy :

- NMR : ¹H and ¹³C NMR to confirm regiochemistry (e.g., sulfonyl group position) and amide bond formation. Key signals include sulfonamide protons (~δ 3.5–4.5 ppm) and isoindole carbonyl carbons (~δ 167–170 ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight and detect trace impurities .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?

- Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., DMSO/ethyl acetate). The isoindole’s planar structure and sulfonyl group’s electron-withdrawing properties enhance crystal packing .

- Refinement : SHELXL (via Olex2 or similar software) refines the structure using intensity data. For example, the thiophene sulfonyl group’s orientation can be confirmed by analyzing torsion angles and electron density maps .

- Contradictions : Discrepancies between computational (DFT) and experimental bond lengths (e.g., C–S in thiophene) may arise due to crystal packing effects. Multi-temperature crystallography can assess thermal motion artifacts .

Advanced: What strategies address low yields in the final amide coupling step?

Q. Common Issues :

- Steric Hindrance : Bulky substituents on the isoindole or piperidine reduce coupling efficiency.

Solutions : - Activation : Pre-activate the carboxylic acid (e.g., as a mixed anhydride) before introducing the amine.

- Microwave Assistance : Microwave irradiation (e.g., 100°C, 30 min) accelerates coupling while reducing decomposition .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve reagent solubility. Additives like DMAP catalyze acyl transfer .

Advanced: How do computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp assess:

- Lipophilicity : LogP values indicate membrane permeability (target: 2–5).

- Solubility : Aqueous solubility (LogS) is influenced by the sulfonyl and carboxamide groups.

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential targets (e.g., enzymes with hydrophobic active sites) by modeling interactions between the isoindole’s aromatic system and receptor residues .

Advanced: How can researchers reconcile contradictory bioactivity data across studies?

Case Example : Discrepancies in IC50 values for enzyme inhibition may stem from:

- Assay Conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) alter sulfonamide reactivity .

- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) quantify degradation rates, which differ due to cytochrome P450 isoform specificity .

Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and report full experimental parameters .

Basic: What safety protocols are recommended for handling this compound?

- Toxicity Mitigation : Wear PPE (gloves, goggles) due to potential irritancy from sulfonamide groups.

- Waste Disposal : Neutralize reaction byproducts (e.g., acidic hydrolysis of sulfonyl chlorides) before disposal .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.